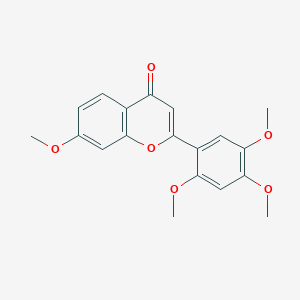
7-Methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,2’,4’,5’-Tetramethoxyflavone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavone backbone. This compound is known for its diverse biological activities, including antibacterial properties . It is isolated from various plant sources, such as Calliandra californica .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’,4’,5’-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methoxylation .
Industrial Production Methods: Industrial production of 7,2’,4’,5’-Tetramethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7,2’,4’,5’-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Methoxy groups can be substituted under specific conditions, such as using nucleophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of substituted flavonoid compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Exhibits antibacterial activity and is studied for its potential in combating bacterial infections.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7,2’,4’,5’-Tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
7,2’,4’,5’-Tetramethoxyflavone can be compared with other similar compounds such as:
5-Hydroxy-7,2’,4’,5’-Tetramethoxyflavone: This compound has an additional hydroxyl group and exhibits similar antibacterial activity.
5,3’-Dihydroxy-7,2’,4’,5’-Tetramethoxyflavone: Contains two hydroxyl groups and is known for its distinct biological activities.
5,7,3’,4’-Tetramethoxyflavone: Another tetramethoxyflavone with different substitution patterns, showing varied biological effects.
Uniqueness: 7,2’,4’,5’-Tetramethoxyflavone is unique due to its specific methoxy group arrangement, which contributes to its distinct biological activities and chemical reactivity compared to other flavonoids .
Propriétés
Formule moléculaire |
C19H18O6 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-6-12-14(20)9-17(25-16(12)7-11)13-8-18(23-3)19(24-4)10-15(13)22-2/h5-10H,1-4H3 |
Clé InChI |
WNAGNQBPWYEERY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3OC)OC)OC |
Synonymes |
7,2',4',5'-tetramethoxyflavone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















